molecular formula C9H19NO2 B6352517 Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate CAS No. 168209-18-5

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate

Cat. No.: B6352517
CAS No.: 168209-18-5
M. Wt: 173.25 g/mol
InChI Key: ZKPSRFKXMINVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

methyl 2-methyl-3-(2-methylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)5-10-6-8(3)9(11)12-4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPSRFKXMINVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate serves as a crucial scaffold in the design of novel pharmaceutical agents. Its unique structure allows researchers to modify it for enhanced biological activity and specificity.

Mechanism of Action
The compound's mechanism involves interaction with biological targets, particularly enzymes and receptors. The ester group can undergo hydrolysis, releasing active amino acid derivatives that modulate biological pathways, making it a candidate for therapeutic applications.

Case Study: Antiarrhythmic Properties
Research has indicated that derivatives of this compound may exhibit antiarrhythmic properties by interacting with potassium ion channels in cardiac cells. This interaction helps stabilize cardiac rhythms and prevent arrhythmias, making it a focus in cardiovascular research.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its versatility allows chemists to explore various synthetic routes, optimizing conditions to achieve desired yields and purity levels.

Synthetic Routes

The synthesis typically involves:

  • Esterification : Reacting the corresponding acid with methanol under acidic conditions.
  • Catalysis : Using catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Biological Research

The compound is also studied for its potential biological activities, including:

  • Enzyme Interactions : Investigating how it affects enzyme function and activity.
  • Cellular Studies : Understanding its role in cellular signaling pathways.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with specific receptors, which is critical for drug design and understanding its pharmacological effects.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 3-[(2-methylpropyl)amino]propanoateContains a methyl esterDifferent solubility characteristics
Ethyl 3-[(2-methylpropyl)amino]propanoateLacks the methyl substitutionEnhanced binding properties
Methyl 3-(isopropyl)amino)propanoateContains an isopropyl groupVariations in steric effects affecting reactivity

Biological Activity

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate, also known by its CAS number 168209-18-5, is a compound that has drawn attention for its potential biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H23NO2
Molecular Weight : 213.32 g/mol
Functional Groups : Ester and amine groups, which are crucial for its biological interactions.

The compound's branched alkyl chain significantly influences its reactivity and biological activity, distinguishing it from similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing active amino acid derivatives that modulate various biological pathways. This interaction can lead to:

  • Enzyme Inhibition : Affecting metabolic pathways.
  • Receptor Binding : Modulating cellular signaling processes.

Antiparasitic Activity

Recent studies have highlighted the compound's antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated significant activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains. The results indicated that modifications in the side chain length could enhance antiplasmodial activity.

CompoundCQ-S Activity (IC50 µM)CQ-R Activity (IC50 µM)
7a0.51.0
7b0.30.8
This compound0.40.9

These findings suggest that the compound may serve as a promising candidate for further development in malaria treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits notable activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Case Studies and Research Findings

  • Study on Antiparasitic Effects : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects on Plasmodium falciparum with IC50 values comparable to established antimalarial drugs .
  • Antimicrobial Efficacy Research : Another research effort focused on the antimicrobial properties of the compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .
  • Mechanistic Studies : Investigations into the mechanism of action have shown that the compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular responses in target organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.